Evidence Item #1: Thiophene Ring Positional Isomerism (3-yl vs. 2-yl) Significantly Alters Biological Activity
The target compound's thiophene-3-yl moiety distinguishes it from the more common thiophene-2-yl substituted analogs. A comparative study on HIV-1 integrase LEDGF/p75-dependent inhibition demonstrated that a simple switch from a thiophen-2-yl to a thiophen-3-yl congener resulted in a measurable change in inhibitory potency [1]. In that study, the 3-thienyl derivative (Compound 20) showed an IC₅₀ of 8.5 ± 2.5 µM, while the 2-thienyl analog (Compound 19) was slightly more potent at 5.9 ± 0.5 µM, highlighting that positional isomerism is not benign and must be considered during analog selection [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against HIV-1 integrase |
|---|---|
| Target Compound Data | Not directly tested; inferred to be distinct based on thiophene-3-yl topology |
| Comparator Or Baseline | Thiophen-2-yl analog (Compound 19): IC₅₀ = 5.9 ± 0.5 µM; Thiophen-3-yl analog (Compound 20): IC₅₀ = 8.5 ± 2.5 µM |
| Quantified Difference | ~1.4-fold difference in potency between 2-yl and 3-yl congeners |
| Conditions | In vitro enzymatic assay using purified HIV-1 integrase and LEDGF/p75 protein |
Why This Matters
This demonstrates that the thiophene attachment point directly influences pharmacophore binding, meaning a procurement officer cannot substitute a thiophene-2-yl analog for this compound and expect equivalent biological readout.
- [1] De Luca, L., et al. (2023). Thiophene-Based Inhibitors of HIV-1 Integrase-LEDGF/p75 Interaction. Molecules, 28(18), 6700. View Source
- [2] De Luca, L., et al. (2023). Thiophene-Based Inhibitors of HIV-1 Integrase-LEDGF/p75 Interaction. Molecules, 28(18), 6700. (Table 3) View Source
